molecular formula C13H14N2 B13943193 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- CAS No. 53970-64-2

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-

Cat. No.: B13943193
CAS No.: 53970-64-2
M. Wt: 198.26 g/mol
InChI Key: QOLOQNUWZYKSGE-UHFFFAOYSA-N
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Description

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety The presence of an amino group at the 9th position and a methyl group at the 5th position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by introducing the amino and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Reduced derivatives with alcohol or amine groups

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the substituent

      Products: Substituted quinoline derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in anhydrous ethanol

    Substitution: N-bromosuccinimide in chloroform

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is unique due to the presence of both the amino and methyl groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

53970-64-2

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15)

InChI Key

QOLOQNUWZYKSGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N

Origin of Product

United States

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